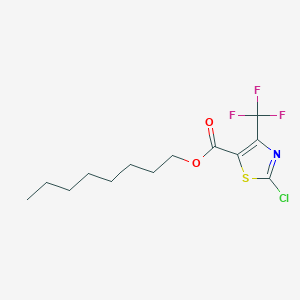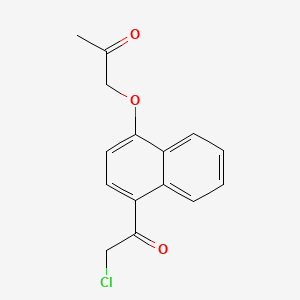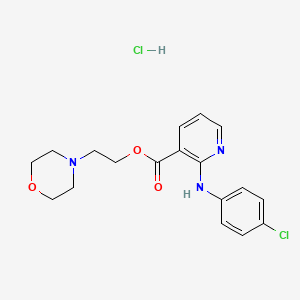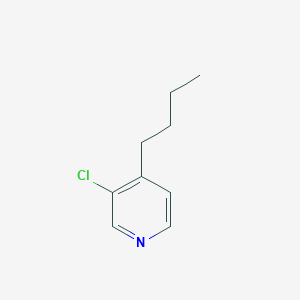
4-Butyl-3-chloropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butyl-3-chloropyridine is an organic compound belonging to the class of chloropyridines It is characterized by a pyridine ring substituted with a butyl group at the 4-position and a chlorine atom at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-3-chloropyridine can be achieved through several methods. One common approach involves the alkylation of 3-chloropyridine with butyl halides under basic conditions. Another method includes the use of Grignard reagents, where 3-chloropyridine reacts with butylmagnesium bromide to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Butyl-3-chloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized to form pyridine N-oxides or reduced to form corresponding amines.
Coupling Reactions: It participates in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate under reflux conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Pyridine N-oxides.
Coupling Products: Biaryl compounds.
Aplicaciones Científicas De Investigación
4-Butyl-3-chloropyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Butyl-3-chloropyridine involves its interaction with various molecular targets. In substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the pyridine ring. In coupling reactions, the compound forms intermediates with palladium catalysts, facilitating the formation of new carbon-carbon bonds .
Comparación Con Compuestos Similares
2-Chloropyridine: Similar in structure but with the chlorine atom at the 2-position.
3-Chloropyridine: Lacks the butyl group, making it less hydrophobic.
4-Chloropyridine: Similar but without the butyl group, affecting its reactivity and solubility.
Uniqueness: 4-Butyl-3-chloropyridine is unique due to the presence of both a butyl group and a chlorine atom on the pyridine ring. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
77332-86-6 |
|---|---|
Fórmula molecular |
C9H12ClN |
Peso molecular |
169.65 g/mol |
Nombre IUPAC |
4-butyl-3-chloropyridine |
InChI |
InChI=1S/C9H12ClN/c1-2-3-4-8-5-6-11-7-9(8)10/h5-7H,2-4H2,1H3 |
Clave InChI |
LCKSXNUTGKPODM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C=NC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]-](/img/structure/B14453925.png)
![N'-[4-(Chloromethyl)phenyl]-N,N-dimethylurea](/img/structure/B14453934.png)
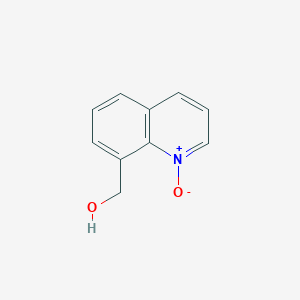
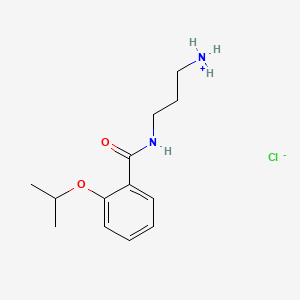

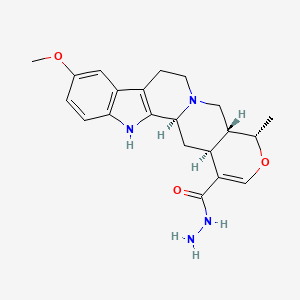
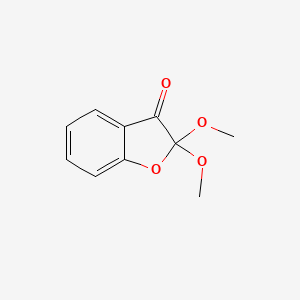
![4-(Methanesulfonyl)-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14453962.png)

